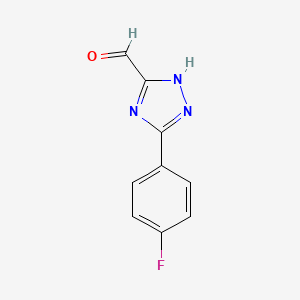
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring may also play a role in stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
Uniqueness
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a fluorophenyl group and a triazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its versatility and importance in research and industry.
属性
分子式 |
C9H6FN3O |
|---|---|
分子量 |
191.16 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI 键 |
DDLNUPYALVUNCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


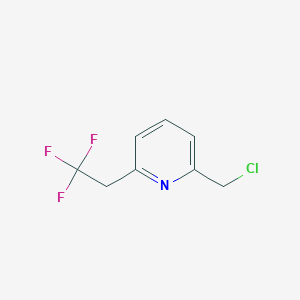
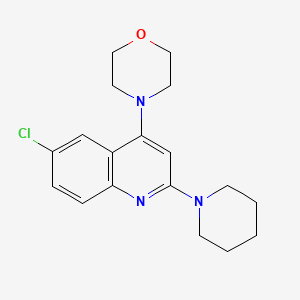
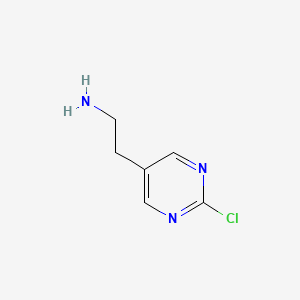
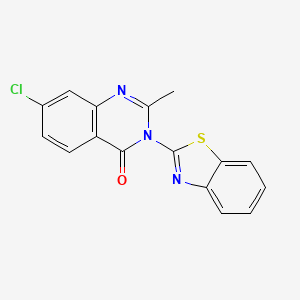
![Benzyl (2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)ethyl)carbamate](/img/structure/B14859789.png)
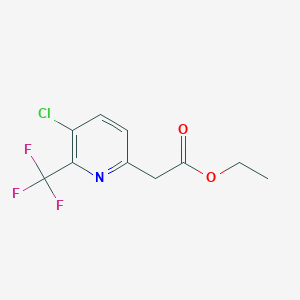
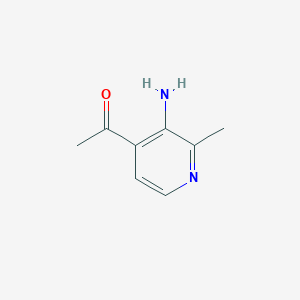
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
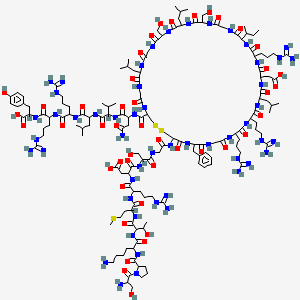
![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)
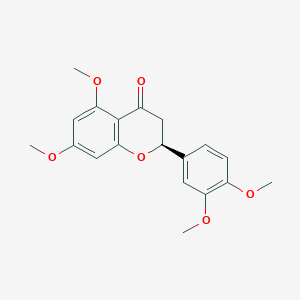
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
